molecular formula C9H9ClF3N5 B1473346 ({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride CAS No. 1426290-98-3

({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride

Cat. No. B1473346
CAS RN: 1426290-98-3
M. Wt: 279.65 g/mol
InChI Key: VLOOSVDVVXZUIY-UHFFFAOYSA-N
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Description

The compound appears to contain a trifluoromethyl group attached to a phenyl ring, which is a common motif in many pharmaceutical compounds . Trifluoromethyl groups are often used to increase the lipophilicity and metabolic stability of a drug .


Molecular Structure Analysis

The trifluoromethyl group is electron-withdrawing, which could influence the electronic properties of the molecule. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which could potentially act as a hydrogen bond acceptor .


Physical And Chemical Properties Analysis

Trifluoromethyl groups are lipophilic and can improve the metabolic stability of a drug. They are also electron-withdrawing, which can influence the pKa of nearby functional groups .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group is a common feature in many FDA-approved drugs . For instance, the inclusion of a -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold . The chemical name for fluoxetine, a popular antidepressant, is N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine .

Antibacterial and Antifungal Activity

Fluorinated compounds, including those with trifluoromethyl groups, have been synthesized and evaluated for their antibacterial and antifungal activity . This suggests potential applications of our compound in the development of new antimicrobial agents.

Development of New Electrode Materials

Trifluoromethyl-containing compounds have been used in the development of new types of electrode materials . These materials, combined with molecularly imprinted polymers, improve the specificity and sensitivity of voltammetric detection .

Synthesis of Other Trifluoromethyl-Containing Compounds

Our compound could potentially be used as a starting material or intermediate in the synthesis of other trifluoromethyl-containing compounds . These compounds have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and electronics .

Development of Fluorine-Containing Drugs

More than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine . Therefore, our compound could potentially be used in the development of new fluorine-containing drugs.

Potential Applications in Electronics

Organo-fluorine chemistry, which includes compounds like ours, is a unique branch of organic chemistry. The incorporation of fluorine in organic molecules exhibits unique behaviors, leading to several applications in electronics .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs with trifluoromethyl groups act by binding to a specific protein and modulating its activity .

Future Directions

Trifluoromethyl groups are a common feature in many pharmaceuticals, and research is ongoing to develop new methods for their introduction. Additionally, the use of tetrazole rings as bioisosteres for carboxylic acids is an active area of research .

properties

IUPAC Name

[1-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N5.ClH/c10-9(11,12)6-1-3-7(4-2-6)17-8(5-13)14-15-16-17;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOOSVDVVXZUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=NN=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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({1-[4-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride
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